Journal Name:IEEE Electrical Insulation Magazine
Journal ISSN:0883-7554
IF:2.939
Journal Website:http://ieeexplore.ieee.org/xpl/RecentIssue.jsp?punumber=94
Year of Origin:1985
Publisher:Institute of Electrical and Electronics Engineers Inc.
Number of Articles Per Year:23
Publishing Cycle:Bimonthly
OA or Not:Not
IEEE Electrical Insulation Magazine ( IF 2.939 ) Pub Date: 2023-06-21 , DOI:
10.1002/cbic.202300155
Prodrugs are pharmacologically inactive, chemically modified derivatives of active drugs, which, following in vivo administration, is converted to the parent drugs through chemical or enzymatic cleavage. The prodrug approach holds tremendous potential to create the enhanced version of an existing pharmacological agent and leverage those improvements to augment the drug molecules' bioavailability, targeting ability, therapeutic-efficacy, safety, and marketability. Especially in cancer therapy, prodrug application has received substantial attention. A prodrug can effectively broaden the therapeutic window of its parent drug by enhancing its release at targeted tumor-sites while reducing its access to healthy cells. The spatiotemporally controlled-release can be achieved by manipulating the chemical, physical, or biological stimuli present at the targeted tumor site. The critical strategy comprises of drug-carrier linkages that respond to physiological or biochemical stimuli in the tumor milieu to yield the active drug form. This review will focus on the recent advancements in development of various fluorophore-drug conjugates that are widely used for real-time monitoring of drug delivery. The use of different stimuli-cleavable linkers and the mechanisms of linker cleavage will be discussed. Finally, the review will conclude with a critical discussion on the prospects and challenges that might impede the future development of such prodrugs.
IEEE Electrical Insulation Magazine ( IF 2.939 ) Pub Date: 2023-05-31 , DOI:
10.1002/cbic.202300240
We report a universal, base-sequence-independent strategy for the logic controls of DNA self-assembly through external small molecules. The INHIBIT and XOR logic controls over DNA self-assembly, have been realized based on cystamine (Cyst) and ethylenediamine (EN) respectively, achieving a higher-level logic circuit of half subtractor.
IEEE Electrical Insulation Magazine ( IF 2.939 ) Pub Date: 2023-07-27 , DOI:
10.1002/cbic.202300328
Alzheimer’s disease (AD) is the most prevalent cause of dementia and has become a health concern worldwide urging for an effective therapeutic. The amyloid hypothesis, currently the most pursued basis of AD drug discovery, points the cause of AD to abnormal production and ineffective removal of pathogenic aggregated amyloid-β (Aβ). AD therapeutic research has been focused on targeting different species of Aβ in the amyloidogenic process to control Aβ content and recover cognitive decline. Among the different processes targeted, the clearance mechanism has been found to be the most effective, supported by the recent clinical approval of an Aβ-targeting immunotherapeutic drug which significantly slowed cognitive decline. Although the current AD drug discovery field is extensively researching immunotherapeutic drugs, there are numerous properties of immunotherapy in need of improvements that could be overcome by an equally performing chemical drug. Here, we review chemical and immunotherapy drug candidates, based on their mechanism of modulating the amyloid cascade, selected from the AlzForum databased. Through this review, we aim to summarize and evaluate the prospect of Aβ-targeting chemical drugs.
IEEE Electrical Insulation Magazine ( IF 2.939 ) Pub Date: 2023-07-25 , DOI:
10.1002/cbic.202300477
Ozonolysis is a useful as well as dangerous reaction for performing alkene cleavage. On the other hand, enzymes are considered a more sustainable and safer alternative. Among them, Caulobacter segnis dioxygenase (CsO2) known so far for its ability to catalyze the coenzyme-free oxidation of vinylguaiacol into vanillin, was selected and its substrate scope evaluated towards diverse natural and synthetic stilbenoids. Under optimized conditions, CsO2 catalyzed the oxidative cleavage of the C=C double bonds of various trans-stilbenes, providing that a hydroxyl moiety was necessary in para-position of the phenyl group (e.g., resveratrol and its derivatives) for the reaction to take place, which was confirmed by modelling studies. The reactions occurred rapidly (0.5-3 h) with high conversions (95-99%) and without formation of by-products. The resveratrol biotransformation was carried out on 50-mL scale thus confirming the feasibility of the biocatalytic system as a preparative method.
IEEE Electrical Insulation Magazine ( IF 2.939 ) Pub Date: 2023-07-20 , DOI:
10.1002/cbic.202300347
The enzyme N5-carboxylaminoinidazole ribonucleotide (N5-CAIR) mutase is found in microbial de novo purine biosynthesis but is absent in humans making it an attractive antimicrobial target. N5-CAIR mutase catalyzes the synthesis of carboxyaminoimidazole ribonucleotide (CAIR) from N5-CAIR which is itself prepared from aminoimidazole ribonucleotide (AIR) by the enzyme N5-CAIR synthetase. During our research on identifying inhibitors of N5-CAIR mutase, we developed an innovative, fluorescence-based assay to measure the activity of this enzyme. This assay relies upon our recent serendipitous observation that AIR reversibly reacts with the compound isatin. Reaction of a fluorescently-tagged isatin with AIR resulted in a large increase in fluorescence intensity allowing a measurement of the concentration of AIR in solution. From this observation, we developed a reproducible, non-continuous assay that can replicate the known kinetic parameters of the enzyme and can readily detect a recognized inhibitor of the enzyme. This assay should find utility in screening for inhibitors targeting N5-CAIR mutase.
IEEE Electrical Insulation Magazine ( IF 2.939 ) Pub Date: 2023-07-18 , DOI:
10.1002/cbic.202300422
Proteolysis-targeting chimeras (PROTACs) provide a powerful technique to degrade targeted proteins utilizing the cellular ubiquitin-proteasome system. The major concern is the host toxicity resulting from their poor selectivity. Inducible PROTACs responding to exogenous stimulus, such as light, improve their specificity, but it is difficult for photo-activation in deep tissues. Herein, we develop H2O2-inducible PROTAC precursors 2/5, which can be activated by endogenous H2O2 in cancer cells to release the active PROTAC 1/4 to effectively degrade targeted proteins. This results in the intended cytotoxicity towards cancer cells while targeted protein in normal cells remains almost unaffected. The higher Bromodomain-containing protein 4 (BRD4) degradation activity and cytotoxicity of 2 towards cancer cells is mainly due to the higher endogenous concentration of H2O2 in cancer cells (A549 and H1299), characterized by H2O2-responsive fluorescence probe 3. Western blot assays and cytotoxicity experiments demonstrate that 2 degrades BRD4 more effectively and is more cytotoxic in H2O2-rich cancer cells than in H2O2-deficient normal cells. This method is also extended to estrogen receptor (ER)-PROTAC precursor 5, showing H2O2-dependent ER degradation ability. Thus, we establish a novel strategy to induce targeted protein degradation in a H2O2-dependent way, which has the potential to improve the selectivity of PROTACs.
IEEE Electrical Insulation Magazine ( IF 2.939 ) Pub Date: 2023-05-31 , DOI:
10.1002/cbic.202300398
A robust HS: Systematic studies of substituent effect yield hydrazonyl sultones (HS) that permit autonomous access of highly reactive nitrile imines through tautomerization to afford faster bioorthogonal modification of a nanobody carrying a strained alkyne, bicyclo[6.1.0]non-4-yn-9-ylmethanol.
IEEE Electrical Insulation Magazine ( IF 2.939 ) Pub Date: 2023-07-10 , DOI:
10.1002/cbic.202300374
Tripeptides bearing RF-AAs were synthesized and the hydrophilic dye Alexa Fluor 647 (AF) was employed as a hydrophilic model cargo. AF-RF-tripeptides formed nanoparticles in aqueous media and were taken up by cells. Both the length of the RF group and the absolute configuration of the RF-AAs significantly affected the size of the nanoparticles, which is an important factor for efficient cellular uptake by endocytosis.
IEEE Electrical Insulation Magazine ( IF 2.939 ) Pub Date: 2023-07-04 , DOI:
10.1002/cbic.202300292
Signal transduction from non-nucleic acid ligands (small molecules and proteins) to structural changes of nucleic acids plays a crucial role in both biomedical analysis and cellular regulations. However, how to bridge between these two types of molecules without compromising the expandable complexity and programmability of the nucleic acid nanomachines is a critical challenge. Compared with the previously most widely applied transduction strategies, we summarize the latest advances of a kinetically controlled approach for ligand-oligonucleotide transduction in this Concept. This new design works through an intrinsic conformational alteration of the nucleic acid aptamer upon the ligand binding as a governing factor for nucleic acid strand displacement reactions. The functionalities and applications of this transduction system as a ligand converter on biosensing and DNA computation are described and discussed in this mini-review. Furthermore, we propose some potential scenarios for utilization of this ligand transduction design to regulate gene expressions through synthetic RNA switches in the cellular contexts. Finally, future perspectives regarding this ligand-oligonucleotide transduction platform are also discussed.
IEEE Electrical Insulation Magazine ( IF 2.939 ) Pub Date: 2023-07-05 , DOI:
10.1002/cbic.202300368
Enzymatic hydroxylation of fatty acids by Cytochrome P450s (CYPs) offers an eco-friendly route to hydroxy fatty acids (HFAs), high-value oleochemicals with various applications in materials industry and with potential as bioactive compounds. However, instability and poor regioselectivity of CYPs are their main drawbacks. A newly discovered self-sufficient CYP102 enzyme, BAMF0695 from Bacillus amyloliquefaciens DSM 7, exhibits preference for hydroxylation of sub-terminal positions (ω-1, ω-2 and ω-3) of fatty acids. Our studies show that BAMF0695 has a broad temperature optimum (over 70 % of maximal enzymatic activity retained between 20 °C to 50 °C) and is highly thermostable (T50 > 50 °C), affording excellent adaptive compatibility for bioprocesses. We further demonstrate that BAMF0695 can utilize renewable microalgae lipid as a substrate feedstock for HFA production. Moreover, through extensive site-directed and site-saturation mutagenesis, we isolated variants with high regioselectivity, a rare property for CYPs that usually generate complex regioisomer mixtures. BAMF0695 mutants were able to generate a single HFA regiosiomer (ω-1 or ω-2) with selectivities from 75 % up to 91 %, using C12 to C18 fatty acids. Overall, our results demonstrate the potential of a recent CYP and its variants for sustainable and green production of high-value HFAs.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | ENGINEERING, ELECTRICAL & ELECTRONIC 工程:电子与电气4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.40 | 64 | Science Citation Index Expanded | Not |
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